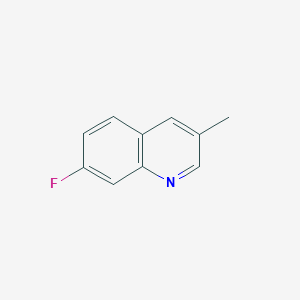

7-Fluoro-3-methylquinoline

説明

Significance of Fluorine Incorporation in Quinoline Scaffolds

The incorporation of fluorine into organic molecules, including the quinoline scaffold, can profoundly alter their physical, chemical, and biological properties. researchgate.net Fluorine, being the most electronegative element, can influence a molecule's acidity, basicity, and dipole moment. researchgate.net This can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. nih.gov The introduction of a fluorine atom can also block sites of metabolism, leading to a longer half-life of a drug. In the context of quinoline derivatives, fluorination has been a key strategy in the development of various therapeutic agents. researchgate.net For instance, the presence of a fluorine atom can significantly enhance the antibacterial activity of quinoline-based drugs. orientjchem.org

Overview of Quinoline Derivatives in Chemical and Biological Sciences

Quinoline and its derivatives are a class of heterocyclic compounds that are integral to numerous areas of chemical and biological science. nih.govsci-hub.se They form the core structure of many natural products, particularly alkaloids, and are present in a wide array of synthetic compounds with diverse applications. sci-hub.se In the realm of medicine, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. ijshr.comrsc.orgbenthamscience.com The versatility of the quinoline nucleus allows for a wide range of chemical modifications, enabling the synthesis of large libraries of compounds for drug discovery and development. nih.gov

Historical Development of Synthetic Approaches to Fluorinated Quinolines

The synthesis of quinoline derivatives has a rich history, with several named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, forming the foundation of quinoline chemistry. mdpi.com The development of methods for introducing fluorine into the quinoline ring has evolved significantly over time. Early methods often involved harsh reaction conditions and limited substrate scope. However, the growing importance of fluorinated quinolines spurred the development of more efficient and selective synthetic strategies. researchgate.net

Cyclization reactions are a common approach for constructing the quinoline ring system, and these methods have been adapted for the synthesis of fluorinated analogs. researchgate.net For instance, the condensation of an appropriately substituted aniline with a carbonyl compound containing a three-carbon fragment is a key strategy. researchgate.net More recent advancements include the use of transition-metal-catalyzed cross-coupling reactions and direct C-H fluorination techniques, which offer milder conditions and greater functional group tolerance. The synthesis of polyfluorinated quinolines has also been explored, providing access to compounds with unique electronic properties. researchgate.net

Current Research Trends and Future Prospects for 7-Fluoro-3-methylquinoline Analogs

Current research on this compound and its analogs is focused on exploring their potential in various applications, driven by the unique combination of the fluoro and methyl substituents. In medicinal chemistry, there is interest in evaluating these compounds for a range of biological activities, building upon the known therapeutic potential of the quinoline scaffold. frontiersin.org For example, analogs of this compound are being investigated as potential anticancer and antimicrobial agents. nih.govnih.gov

The development of novel synthetic methodologies to access a wider diversity of this compound analogs is an active area of research. This includes the exploration of new catalytic systems and the use of multicomponent reactions to build molecular complexity in a single step. informahealthcare.com Furthermore, computational studies are being employed to predict the properties and biological activities of new analogs, guiding synthetic efforts towards the most promising candidates. mdpi.com

Future prospects for this compound analogs are promising. The continued exploration of their chemical space is likely to yield new compounds with enhanced biological activities and novel applications in materials science. The unique properties conferred by the fluorine and methyl groups make this class of compounds a valuable platform for the design of new functional molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 7-Fluoro-2-methylquinoline |

| CAS Number | 1128-74-1 |

| Molecular Formula | C10H8FN |

| Molecular Weight | 161.18 g/mol |

| Melting Point | 47-51 °C |

Data sourced from PubChem and ChemicalBook. chemicalbook.comnih.gov

特性

分子式 |

C10H8FN |

|---|---|

分子量 |

161.18 g/mol |

IUPAC名 |

7-fluoro-3-methylquinoline |

InChI |

InChI=1S/C10H8FN/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,1H3 |

InChIキー |

RJKIJVFOIUVIES-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C(C=C2)F)N=C1 |

製品の起源 |

United States |

Synthetic Methodologies for 7-fluoro-3-methylquinoline and Its Functionalized Analogs

De Novo Synthesis of the Quinoline Core with Fluorine and Methyl Substituents

The assembly of the 7-fluoro-3-methylquinoline core from basic precursors is a primary focus of synthetic strategies. This approach involves constructing the bicyclic quinoline system with the desired fluorine and methyl substituents already in their correct positions. Classical condensation reactions are often adapted for this purpose, requiring careful selection of starting materials to ensure the correct regiochemistry of the final product.

Cyclization Reactions for Fluorinated Methylquinolines

Several named reactions in organic chemistry are cornerstones for quinoline synthesis. These methods typically involve the condensation of an aniline derivative with a carbonyl-containing compound, followed by cyclization and aromatization to form the quinoline ring.

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids by reacting isatin or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgnih.gov To synthesize a 7-fluoro-substituted quinoline, 6-fluoroisatin would be the required starting material. The mechanism begins with the base-catalyzed hydrolysis of the amide bond in the isatin derivative to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with a carbonyl compound. The carbon atom alpha to the carbonyl group of the reaction partner becomes the C3 position of the resulting quinoline.

To incorporate a methyl group at the C3 position, a carbonyl compound such as methyl ethyl ketone can be used. The reaction with 6-fluoroisatin would yield 7-fluoro-2,3-dimethylquinoline-4-carboxylic acid. Subsequent decarboxylation would be necessary to remove the C4-carboxylic acid group. A variation using enaminones as the carbonyl partner has also been reported to yield 3-aroyl-substituted quinoline-4-carboxylic acids, demonstrating the versatility of the carbonyl component in determining the C3 substituent. nih.gov

The general steps of the Pfitzinger reaction are:

The Doebner-Miller reaction provides a direct route to quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgslideshare.net This method is particularly well-suited for the synthesis of this compound. The key starting materials are 3-fluoroaniline and methacrolein (2-methylpropenal).

The reaction is typically catalyzed by strong Brønsted acids or Lewis acids. wikipedia.org The proposed mechanism involves the following key steps:

A variant known as the Beyer method involves the in situ generation of the α,β-unsaturated carbonyl compound from the aldol condensation of two carbonyl compounds, which could also be adapted for this synthesis. wikipedia.org

| Method | Key Precursors for this compound | Typical Conditions | Key Features |

|---|---|---|---|

| Pfitzinger Reaction | 6-Fluoroisatin + Carbonyl compound (e.g., methyl ethyl ketone) | Basic (e.g., KOH) | Yields a C4-carboxylic acid, requiring subsequent decarboxylation. wikipedia.orgnih.gov |

| Doebner-Miller Synthesis | 3-Fluoroaniline + Methacrolein | Acidic (Lewis or Brønsted) | Direct formation of the quinoline core; requires an oxidation step. wikipedia.org |

| Friedländer Synthesis | 2-Amino-4-fluorobenzaldehyde + Propionaldehyde | Acidic or Basic | Direct condensation; relies on availability of substituted o-aminobenzaldehydes. mdpi.comjk-sci.com |

Pfitzinger Reaction and its Mechanistic Variants

Regioselective Introduction of Fluorine via Direct Fluorination or Halogen Displacement

An alternative to using pre-fluorinated starting materials is the introduction of fluorine onto a pre-existing 3-methylquinoline scaffold. This requires methods that can selectively target the C7 position.

Direct C-H Fluorination: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. mdpi.comnih.govresearchgate.net While examples of direct C-H fluorination of quinolines exist, achieving selectivity at the C7 position can be challenging due to the electronic nature of the quinoline ring, which often favors functionalization at C2, C4, or C8. mdpi.com Template-assisted strategies, where a directing group is temporarily installed to guide the catalyst to a specific C-H bond, have shown promise in overcoming these selectivity issues. For instance, a temporary directing template has been used to achieve C7-olefination of quinolines, a strategy that could potentially be adapted for fluorination. nih.gov

Halogen Exchange (Halex) Reaction: A more traditional and industrially relevant method is the Halex reaction. wikipedia.org This process involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) with fluoride. To synthesize this compound, this would entail the synthesis of 7-chloro- or 7-bromo-3-methylquinoline, followed by treatment with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). wikipedia.orgacs.org The reaction is typically performed at high temperatures in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). wikipedia.org The presence of activating groups can facilitate the reaction, though the Halex process is versatile. acs.orggoogle.com Phase-transfer catalysts, such as quaternary ammonium or phosphonium salts, can be used to enhance the reactivity of the fluoride salt and allow for milder reaction conditions. researchgate.net

Strategies for Methyl Group Incorporation at Position 3

The incorporation of the methyl group at the C3 position is intrinsically linked to the choice of the cyclization reaction and its corresponding precursors.

Post-Synthetic Modification and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified to create a library of functionalized analogs. These modifications can target the quinoline ring itself or the existing methyl group.

C-H Functionalization: The quinoline scaffold is amenable to further C-H functionalization. mdpi.comnih.gov Activation of the quinoline via N-oxidation to form the corresponding quinoline N-oxide can alter the reactivity and regioselectivity of subsequent reactions. rsc.orgrsc.org For example, palladium-catalyzed C2 arylation is often performed on quinoline N-oxides. mdpi.com While the C3 position is generally less reactive, specific catalytic systems could potentially introduce new functional groups at adjacent positions like C2 or C4.

Derivatization of the Nitrogen Atom: The quinoline nitrogen is a site for derivatization. It can be alkylated to form quaternary quinolinium salts. These salts exhibit altered electronic properties and can be used in further reactions, such as dearomative functionalization, where the aromaticity of the pyridine ring is broken to install new substituents. nih.gov

Modification of Substituents: If the synthetic route allows for other functional groups to be present on the ring, these serve as handles for extensive derivatization. For instance, a carboxylic acid group, such as one installed via a Pfitzinger reaction, can be converted into esters, amides, or other functional groups. Similarly, a bromo or chloro substituent used as a precursor in a Halex reaction could instead be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-nitrogen bonds. hzdr.de

| Reaction Type | Target Site | Reagents/Conditions | Potential Product |

|---|---|---|---|

| N-Oxidation | Quinoline Nitrogen | m-CPBA, H₂O₂ | This compound N-oxide |

| N-Alkylation | Quinoline Nitrogen | Alkyl halides (e.g., CH₃I) | N-Alkyl-7-fluoro-3-methylquinolinium salt |

| C-H Activation/Coupling | C2, C4, C8 positions | Pd, Rh, or Cu catalysts + Coupling partner | Aryl-, alkyl-, or amino-substituted derivatives |

| Dearomative Functionalization | Pyridine Ring (via quinolinium salt) | Reducing agents, nucleophiles | Substituted tetrahydroquinolines nih.gov |

Halogenation Reactions on the Quinoline Scaffold

Halogenation is a fundamental process for functionalizing the quinoline core, enabling subsequent modifications. The introduction of halogen atoms at specific positions on the quinoline ring is a key step in the synthesis of many derivatives.

For instance, the synthesis of 6-bromo-7-fluoro-N4,8-dimethylquinoline-3,4-diamine involves the regioselective bromination of a 7-fluoroquinoline precursor. A common method for this is the use of N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF). This reaction is typically carried out at controlled temperatures, such as 0–20 °C, to ensure the selective introduction of the bromine atom at the desired position, yielding the 6-bromo-7-fluoro derivative.

Similarly, other halogenated quinolines can be synthesized through carefully chosen halogenating agents and reaction conditions. The choice of reagents is critical to control the position and number of halogen atoms introduced onto the quinoline scaffold. smolecule.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Quinoline Rings

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of nucleophiles onto the quinoline ring, particularly when it is activated by electron-withdrawing groups like fluorine. libretexts.org The fluorine atom at the 7-position of the quinoline ring, often in conjunction with other activating groups like a 4-oxo or a nitro group, facilitates the displacement of other leaving groups on the ring by nucleophiles. clockss.org

The reactivity of the quinoline ring in SNAr reactions is enhanced by the presence of electron-withdrawing substituents that stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org For example, in fluoroquinolones, the 4-carbonyl group and a 3-carboxylic acid can form an intramolecular hydrogen bond, which increases the electron-withdrawing capacity of the carbonyl group and thereby activates the 7-position for nucleophilic attack.

A range of nucleophiles can be employed in these reactions, including amines, alcohols, and thiols, leading to the formation of diverse functionalized quinoline derivatives. researchgate.netresearchgate.netrsc.orgtandfonline.com For example, the reaction of poly-halo-quinoline-3-carboxylates with phenol, thiophenol, or N-methylaniline can proceed under mild conditions to yield mono- or multi-substituted products with high regioselectivity. tandfonline.com The reaction of fluoroquinolones with nitromethane, acting as a nucleophile, has also been reported to proceed in excellent yield under mild conditions.

The use of microwave irradiation can significantly shorten reaction times and improve yields in SNAr reactions on fluoroquinolone rings. researchgate.net This technique has been successfully applied to the synthesis of norfloxacin analogues by reacting a quinolone-boron complex with various heterocyclic amines. researchgate.net

Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in the synthesis of functionalized quinolines. wikipedia.org These reactions typically involve the coupling of a haloquinoline with an organoboron compound in the presence of a palladium catalyst and a base. acs.orgnih.gov

The Suzuki-Miyaura coupling has been widely used to synthesize a variety of arylquinolines, which are important scaffolds in medicinal chemistry. acs.org The choice of phosphine ligand is often crucial for the success of these reactions. For instance, while triphenylphosphine (PPh3) is effective for the coupling of bromoquinolines and some chloroquinolines, more sterically hindered ligands like 2-(dicyclohexylphosphino)biphenyl may be necessary for less reactive chloroquinolines. acs.orgnih.gov

The versatility of the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl groups onto the quinoline core. uwindsor.ca This methodology has been employed in the synthesis of various biologically active molecules and materials. acs.org

Amination and Amidation Reactions to Form Functionalized Derivatives

Amination and amidation reactions are key strategies for introducing nitrogen-containing functional groups onto the quinoline scaffold, leading to derivatives with diverse biological activities. These reactions can be achieved through various methods, including nucleophilic aromatic substitution and metal-catalyzed processes.

Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, has been successfully applied to the synthesis of aminoquinolines from their corresponding halogenated precursors. researchgate.net The reactivity of the haloquinoline is dependent on the position of the halogen atom. For example, 4-chloroquinolines are generally more reactive towards amination than 2-chloroquinolines. researchgate.net

Copper-catalyzed amidation reactions have also emerged as a powerful tool. For instance, quinoline N-oxides can undergo C-H amidation with lactams in the presence of a copper catalyst to yield 2-aminoquinoline N-oxides, which can then be reduced to the corresponding quinoline derivatives. d-nb.infonih.gov

Furthermore, direct amidation of the quinoline core can be achieved. For example, N-(2-{[cyclohexyl(methyl)amino]methyl}phenyl)-7-fluoro-2-methylquinoline-3-carboxamide and N-[3-ethyl-2-(morpholin-4-yl)pentyl]-7-fluoro-2-methylquinoline-3-carboxamide have been synthesized, showcasing the introduction of complex amide functionalities. molport.commolport.com

Ring Expansion and Skeletal Editing Approaches

Ring expansion and skeletal editing represent innovative strategies for the synthesis of quinoline derivatives from different heterocyclic precursors. These methods allow for the construction of the quinoline core through rearrangement and transformation of existing ring systems.

One such approach involves the ring expansion of indoles. A Brønsted acid-promoted selective C2–N1 ring-expansion of indoles can lead to the formation of quinoline derivatives. thieme-connect.com This transformation proceeds through a proposed spirolization-migration sequence. thieme-connect.com Similarly, isatin, or indoline-2,3-dione, can serve as a scaffold for ring expansion reactions to construct the quinoline skeleton. researchgate.net

Another novel method involves the reaction of arynes with ferrocenyl oxazolines, which can lead to quinoline skeletons through a rearrangement process involving the participation of a water molecule. frontiersin.org Density functional theory (DFT) calculations have supported a ring-expanding mechanism for these transformations. frontiersin.org Cascade reactions involving tryptamine-derived isocyanides and C,N-cyclic azomethine imines can also lead to polycyclic quinoline derivatives through a process involving ring opening of the indole and ring expansion of the azomethine imine. nih.gov

Recent developments have also demonstrated the regiodivergent ring expansion of oxindoles to quinolinones, providing access to two different regioisomers from a common starting material. acs.org This method has been applied to the late-stage diversification of bioactive oxindoles and the synthesis of quinolinone drugs. acs.org

Synthesis of Hybrid and Conjugate Systems

The synthesis of hybrid and conjugate systems involves covalently linking the this compound scaffold to other molecular entities to create novel molecules with potentially enhanced or combined properties. This molecular hybridization approach is a prominent strategy in drug discovery. nih.gov

Various synthetic strategies are employed to create these hybrids. For example, quinoline-piperazine hybrids have been synthesized by conjugating a quinoline moiety with a piperazine ring, which can be further functionalized. rsc.org Another example is the synthesis of ibuprofen-quinoline conjugates, where the anti-inflammatory drug ibuprofen is linked to a quinoline scaffold via an alkyl chain. cardiff.ac.uk These conjugates have been evaluated for their anti-inflammatory and analgesic properties. cardiff.ac.uk

The linking of quinoline to other heterocyclic systems, such as triazoles or imidazoles, has also been explored to generate novel hybrid molecules. nih.govmdpi.com These synthetic efforts often involve multi-step sequences, including condensation, alkylation, and coupling reactions, to assemble the final hybrid structure. researchgate.net

Below is a table summarizing some of the synthesized hybrid and conjugate systems:

| Hybrid/Conjugate System | Synthetic Approach | Reference |

| Quinoline-Piperazine Hybrids | Conjugation of quinoline and piperazine moieties | rsc.org |

| Ibuprofen-Quinoline Conjugates | Linking ibuprofen to a quinoline scaffold via an alkyl chain | cardiff.ac.uk |

| Quinoline-Triazole Hybrids | Molecular hybridization of quinoline and triazole rings | nih.gov |

| Quinolone-Imidazole Hybrids | N-alkylation followed by reaction with a nitroimidazole derivative | mdpi.com |

| Quinoline-Triazine Conjugates | Hybridization of 4-amino-7-chloro-quinoline and a triazine derivative | researchgate.net |

Spectroscopic and Structural Characterization of 7-fluoro-3-methylquinoline Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a non-destructive analytical method that measures the interaction of infrared radiation with a sample, causing molecular vibrations such as stretching and bending of chemical bonds. mdpi.com These vibrational frequencies are unique to specific functional groups and provide a molecular fingerprint. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. mdpi.com For 7-fluoro-3-methylquinoline, the FT-IR spectrum is characterized by vibrations of the quinoline core, the methyl group, and the carbon-fluorine bond. The analysis often involves comparing experimental spectra with theoretical calculations, such as those using Density Functional Theory (DFT), to assign vibrational modes accurately. uantwerpen.beresearchgate.net

The key vibrational regions for this compound include:

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ range. Aliphatic C-H stretching from the methyl group appears at slightly lower wavenumbers.

C=C and C=N Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system are characteristic and appear in the 1650–1400 cm⁻¹ region. up.ac.za These bands are often strong and provide clear evidence of the heterocyclic aromatic structure.

C-F Vibrations: The C-F stretching vibration is a key indicator for fluorinated compounds and typically appears as a strong band in the 1250–1000 cm⁻¹ region.

Ring Breathing and Bending Modes: The region below 1000 cm⁻¹ contains complex vibrations, including in-plane and out-of-plane bending of C-H bonds and ring "breathing" modes. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound This table is generated based on typical vibrational frequencies for quinoline derivatives and related functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2870 | Medium |

| C=C / C=N Ring Stretch | 1620 - 1500 | Strong-Medium |

| CH₃ Bending | 1460 - 1375 | Medium |

| C-F Stretch | 1250 - 1100 | Strong |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Raman spectroscopy serves as a complementary technique to FT-IR. beilstein-journals.org It also probes molecular vibrations but is based on inelastic scattering of monochromatic light, usually from a laser source. mdpi.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar, symmetric bonds. up.ac.za

For this compound, key Raman signals would include:

The symmetric "breathing" modes of the quinoline ring, which often produce very strong and sharp signals.

Stretching vibrations of the C=C bonds in the aromatic system are prominent, typically observed in the 1600 cm⁻¹ region. beilstein-journals.org

The C-F bond also exhibits a Raman active stretch, although its intensity can vary.

The combination of FT-IR and Raman spectra provides a more complete vibrational analysis, as some modes that are weak or inactive in one technique may be strong in the other. up.ac.zaresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound provides a precise map of the different proton environments. The spectrum would show distinct signals for the five aromatic protons and the three protons of the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. Furthermore, the fluorine atom at C7 induces characteristic splitting patterns (H-F coupling) in the signals of nearby protons, primarily H6 and H8.

Based on analyses of related substituted quinolines, the predicted proton environments are as follows: mdpi.comacs.org

Methyl Protons (3-CH₃): A singlet or narrow quartet around δ 2.4-2.5 ppm.

Aromatic Protons:

H2 and H4: These protons are on the pyridine ring. H2 is adjacent to the nitrogen, making it the most deshielded aromatic proton, appearing as a singlet or narrow doublet. H4 would also be a downfield singlet or narrow doublet.

H5, H6, H8: These protons are on the carbocyclic ring. The fluorine at C7 significantly impacts H6 and H8. H8 is often a doublet, while H6 would appear as a doublet of doublets due to coupling with both H5 and the fluorine at C7. H5 would appear as a doublet.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound This table is an estimation based on data from analogous fluoro- and methyl-substituted quinolines. mdpi.comumich.edursc.org

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| 3-CH₃ | ~2.5 | s | - |

| H2 | ~8.8 | s | - |

| H4 | ~7.9 | s | - |

| H5 | ~8.0 | d | JH5-H6 ≈ 9.0 |

| H6 | ~7.3 | dd | JH6-H5 ≈ 9.0, JH6-F7 ≈ 10.0 |

| H8 | ~7.6 | d | JH8-F7 ≈ 6.0 |

s = singlet, d = doublet, dd = doublet of doublets

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in In a proton-decoupled spectrum of this compound, ten distinct signals are expected, one for each carbon atom. The most significant feature is the effect of the fluorine atom on the carbon signals.

Key features of the ¹³C NMR spectrum include:

C-F Coupling: The carbon directly bonded to the fluorine (C7) will appear as a doublet with a large one-bond coupling constant (¹JC-F), typically in the range of 240-260 Hz. umich.edu Adjacent carbons (C6 and C8) will also show smaller two-bond couplings (²JC-F), and other carbons may show even smaller long-range couplings. mdpi.com

Chemical Shifts: The chemical shifts are spread over a wide range (typically δ 10-165 ppm). bhu.ac.in The C7 carbon will be significantly shifted downfield due to the electronegativity of fluorine. Quaternary carbons (C3, C4a, C7, C8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table is an estimation based on data for 7-fluoro-2-methylquinoline and 2-ethyl-6-fluoro-3-methylquinoline. mdpi.comchemicalbook.comchemicalbook.com

| Carbon | Predicted δ (ppm) | Predicted ¹³C-¹⁹F Coupling (nJC-F) in Hz |

| 3-CH₃ | ~19 | Small (⁴J ≈ 1-3) |

| C2 | ~159 | - |

| C3 | ~131 | Small (³J ≈ 3-5) |

| C4 | ~136 | Small (⁴J ≈ 1-3) |

| C4a | ~148 | Small (³J ≈ 3-5) |

| C5 | ~127 | Small (³J ≈ 3-5) |

| C6 | ~115 | ²J ≈ 20-25 |

| C7 | ~162 | ¹J ≈ 250 |

| C8 | ~110 | ²J ≈ 20-25 |

| C8a | ~148 | Small (²J ≈ 5-10) |

¹⁹F NMR spectroscopy is a highly sensitive and specific technique for analyzing fluorine-containing compounds. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR provides clear, unambiguous signals with a wide chemical shift range, making it excellent for characterization.

For this compound, a single signal would be observed in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly diagnostic of the fluorine's electronic environment. For aromatic fluorine atoms (Ar-F), the chemical shift typically falls in the range of -100 to -170 ppm (relative to CFCl₃). rsc.orgucsb.edu The precise shift for the fluorine at the C7 position would be influenced by the electronic nature of the quinoline ring system and the methyl substituent at C3. This technique is invaluable for confirming the presence of the fluorine atom and for purity analysis, as fluorine-containing impurities would give rise to separate signals.

13C NMR Spectral Analysis and Carbon Framework Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. In the study of this compound derivatives, high-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides precise mass measurements, allowing for the confirmation of elemental composition.

When a molecule is ionized in a mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M+•), which corresponds to the molecular weight of the compound. uni-saarland.de The energy of this process can cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a virtual fingerprint for identification. uni-saarland.delibretexts.org

For quinoline derivatives, fragmentation often involves characteristic losses of small neutral molecules. A common fragmentation pathway observed for quinoline structures is the neutral loss of hydrogen cyanide (HCN) from the heterocyclic ring system. researchgate.net The analysis of these patterns helps to confirm the core quinoline structure and the nature of its substituents.

For instance, the molecular weight of a related compound, 2-chloro-7-fluoro-3-methylquinoline, has been identified as 195.62 g/mol , corresponding to the empirical formula C₁₀H₇ClFN. sigmaaldrich.com More complex derivatives, such as 8-fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline, have been identified by their molecular ion peak in HRMS, which appeared at an m/z of 459.1533, corresponding to the protonated molecule [M+H]⁺. nih.gov

The table below summarizes mass spectrometry data for several fluorinated quinoline derivatives, showcasing the precise mass determination that confirms their chemical formulas.

| Compound | Formula | Molecular Weight ( g/mol ) | Measured m/z ([M+H]⁺) |

| 2-Chloro-7-fluoro-3-methylquinoline | C₁₀H₇ClFN | 195.62 | - |

| 7-Fluoro-2-methylquinoline-3-carboxylic acid | C₁₁H₈FNO₂ | 205.19 | - |

| 2-Ethyl-8-fluoro-3-methylquinoline | C₁₂H₁₂FN | 189.23 | 190.1022 |

| 2-Ethyl-6-fluoro-3-methylquinoline | C₁₂H₁₂FN | 189.23 | 190.1022 |

| 8-Fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline | C₂₆H₂₀F₂N₂O₃ | 458.45 | 459.1533 |

This table presents molecular weight and mass-to-charge ratio (m/z) data for various this compound derivatives and related structures as determined by mass spectrometry. Data sourced from sigmaaldrich.com, sigmaaldrich.com, mdpi.com, nih.gov.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is related to the energy difference between these states and is highly dependent on the extent of the conjugated π-electron system in the molecule.

For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the quinoline ring system. The position and intensity of these bands can be significantly influenced by the nature and position of substituents, as well as the solvent used for the analysis. mdpi.com Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental findings and help assign the observed electronic transitions. researchgate.net

Studies on various quinoline derivatives have shown absorption maxima typically in the 200–400 nm range. researchgate.net For example, a study of 8-(tert-butyl)-2-methyl-5-nitroquinoline in methanol revealed multiple absorption bands with λmax values at 317, 281, 258, 224, and 202 nm. mdpi.com The presence of electron-withdrawing or electron-donating groups can cause a shift in the absorption wavelength. A bathochromic shift (red shift, to longer wavelength) often indicates an extension of the conjugated system or the influence of polar solvents that stabilize the excited state through interactions like hydrogen bonding. mdpi.com Conversely, a hypsochromic shift (blue shift, to shorter wavelength) can also occur.

The electronic properties can also be described by the optical band gap. For one complex 8-fluoro-2-methylquinoline derivative, a wide optical band gap of 2.25 eV was determined from its solid-state UV/Vis diffuse reflectance spectrum. acs.org

The table below lists the absorption maxima for a representative nitroquinoline derivative, illustrating the multiple electronic transitions observed.

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| 8-(tert-Butyl)-2-methyl-5-nitroquinoline | Methanol | 317, 281, 258, 224, 202 |

This table shows the UV-Visible absorption maxima for a substituted quinoline derivative, indicating the wavelengths of electronic transitions. Data sourced from mdpi.com.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's geometry and conformation. It also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mdpi.com

For quinoline derivatives, single-crystal X-ray diffraction analysis unambiguously confirms the planar nature of the quinoline ring system and determines the spatial orientation of its substituents. grafiati.comnih.gov This information is crucial for understanding structure-activity relationships in medicinal chemistry and materials science.

For example, the crystal structure of a novel quinoline derivative was solved and found to crystallize in the triclinic system with the space group P-1. researchgate.net The precise cell parameters were determined, providing a complete picture of the unit cell dimensions. researchgate.net In other complex quinoline derivatives, X-ray analysis has revealed significant twisting between the quinoline core and its substituents. For instance, in certain 8-nitroquinoline derivatives, the substituent at position C7 was found to be strongly twisted relative to the quinoline plane. mdpi.com These conformational details are vital for computational modeling and drug design.

The table below presents crystallographic data for a representative quinoline derivative, detailing the parameters that define its crystal structure.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3334(9) |

| b (Å) | 6.9914(10) |

| c (Å) | 8.9901(12) |

| α (°) | 78.127(11) |

| β (°) | 86.853(11) |

| γ (°) | 67.307(10) |

| Z (molecules/cell) | 1 |

This table outlines the single-crystal X-ray diffraction data for a novel quinoline derivative, providing insight into its solid-state structure. Data sourced from researchgate.net.

Computational and Theoretical Investigations of 7-fluoro-3-methylquinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Fluoro-3-methylquinoline at the molecular level. These computational techniques provide a framework for analyzing its electronic structure and predicting its behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. scirp.orgacs.org

For quinoline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to determine these orbital energies. scirp.org A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org For instance, the HOMO-LUMO energy gap for the parent quinoline molecule has been calculated to be approximately -4.83 eV. scirp.org In a study of 6-fluoro-4-hydroxy-2-methylquinoline, the HOMO-LUMO energy gap was found to be about 4.78 eV, indicating significant electronic and polar properties. tandfonline.com These computational studies help in understanding how substituents like fluorine and methyl groups modify the electronic properties and reactivity of the quinoline core. scirp.orgdergipark.org.tr

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 |

| 6-Fluoro-4-hydroxy-2-methylquinoline | - | - | 4.78 |

Analysis of Electronic Effects of Fluorine and Methyl Substituents

The electronic properties of the quinoline ring are significantly influenced by its substituents. nih.gov The fluorine atom at the 7-position and the methyl group at the 3-position have distinct electronic effects.

Prediction of Spectroscopic Properties and Vibrational Modes

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, including their vibrational modes as observed in infrared (IR) and Raman spectroscopy. researchgate.netmdpi.com These calculations can help in the assignment of experimentally observed spectral bands to specific molecular vibrations. researchgate.net

For quinoline and its derivatives, DFT calculations can predict the frequencies of various vibrational modes, such as C-H stretching, C-C stretching, and ring breathing modes. dergipark.org.trmdpi.com For example, C-H stretching vibrations in quinoline rings are typically observed in the 3000–3100 cm⁻¹ range. mdpi.com The C=C stretching vibrations are found within the 1400–1600 cm⁻¹ range. mdpi.com The presence of substituents leads to characteristic shifts in these vibrational frequencies. For instance, C-Cl stretching modes in chloro-substituted quinolines appear in the 760-505 cm⁻¹ region. dergipark.org.tr The calculated vibrational spectra for related substituted quinolines have shown good agreement with experimental data. scirp.orgdergipark.org.tr

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference Compound(s) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Quinolin-8-yl 4-chlorobenzoate mdpi.com |

| C=C Stretch | 1400 - 1600 | Quinolin-8-yl 4-chlorobenzoate mdpi.com |

| Ring Breathing Mode | 711 - 1010 | Quinoline derivatives researchgate.net |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. It allows for the detailed study of reaction pathways, including the identification of transient species that are difficult to observe experimentally. rowan.edunih.gov

Reaction Intermediates and Transition State Analysis

By mapping the potential energy surface of a reaction, computational models can identify stable intermediates and the high-energy transition states that connect them. The analysis of transition state structures provides crucial information about the bonds being formed and broken during a reaction step. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. For electrophilic substitutions on fluorinated benzo[h]quinolines, semi-empirical molecular orbital methods have been used to estimate the stability of the σ-complex intermediates, which is a major factor in determining the reaction rate. clockss.org In cycloaddition reactions, DFT calculations can determine the Gibbs energy barriers for different pathways, helping to understand the observed product distribution. beilstein-journals.org

Regio- and Stereoselectivity Predictions in Cycloadditions

Computational modeling is particularly valuable for predicting the regioselectivity and stereoselectivity of cycloaddition reactions. snnu.edu.cn In reactions where multiple products can be formed, DFT calculations can predict the most likely outcome by comparing the activation energies of the different possible reaction pathways. beilstein-journals.orgnih.gov

For instance, in [4+2] cycloaddition reactions involving substituted quinolines, the regioselectivity can be influenced by solvent effects and the position of substituents. nih.govnih.gov Computational studies have shown that the transition state leading to the major product can be significantly more polar and thus stabilized by polar solvents. nih.gov Furthermore, steric clashes between substituents on the reacting molecules, as identified in calculated transition state geometries, can explain the observed diastereoselectivity. nih.gov In [3+2] cycloaddition reactions, the electronic factors of the reactants, as analyzed by conceptual DFT, can explain the observed regioselectivity. mdpi.com These predictive capabilities make computational modeling a powerful tool for designing and optimizing synthetic routes. beilstein-journals.org

Structure-Activity Relationship (SAR) Modeling for Biological Activity

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, including those with fluorine and methyl substitutions, SAR analyses help in optimizing lead compounds to enhance efficacy and other pharmacological properties.

Research into quinoline derivatives highlights the significance of substituents on the quinoline core. The position and nature of these substituents can dramatically alter biological effects. For instance, in the context of antimalarial aminoquinolines, the substituent at the 7-position plays a critical role. Studies have shown that while 7-iodo- and 7-bromo-aminoquinolines were highly active against both chloroquine-susceptible and -resistant Plasmodium falciparum, the corresponding 7-fluoro-aminoquinolines were generally less active. nih.gov This suggests that while a halogen at the 7-position is important, its specific type influences potency.

In other contexts, such as antibacterial activity, electron-withdrawing groups like fluorine are considered beneficial. The electronegativity of a fluorine atom can enhance binding affinity to target enzymes, such as in ATP pockets. vulcanchem.com SAR studies on 3-methylquinoline-4-carboxylic acid derivatives have indicated that electron-withdrawing groups at the 6-position can enhance antibacterial activity. Furthermore, SAR analysis of a series of complex 8-fluoro-2-methylquinoline derivatives revealed that various substitutions on a linked benzyloxy group influenced antimicrobial activity against Proteus mirabilis and Aspergillus niger. acs.org Specifically, unsubstituted benzyloxy groups or those with bromo, chloro, methyl, or cyano substitutions showed good activity. acs.org These findings underscore the intricate relationships between specific structural modifications on the quinoline scaffold and the resulting biological activity.

| Structural Feature | Effect on Biological Activity | Compound Class / Context | Source(s) |

| 7-Fluoro Substituent | Lower activity compared to 7-Cl or 7-Br | Antimalarial 4-Aminoquinolines | nih.gov |

| Electron-Withdrawing Groups (e.g., -F, -Br) | Enhanced antibacterial activity | 3-Methylquinoline-4-carboxylic acid derivatives | |

| Fluorine's Electronegativity | Enhances binding affinity to ATP pockets | 8-Bromo-6-fluoro-7-methylquinoline derivatives | vulcanchem.com |

| Substituents on Benzyloxy Moiety | Modulated antimicrobial activity | 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives | acs.org |

Molecular Docking and Receptor Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict ligand-target interactions, identify potential biological targets, and estimate binding affinity.

Computational docking studies on quinoline derivatives have provided valuable insights into their binding mechanisms. A key intermediate, methyl-2-amino-7-fluoro-3-methylquinoline-6-carboxylate, is related to a series of compounds identified as inhibitors of the enzyme PRMT5. acs.org Docking simulations of a derivative from this series into the PRMT5 binding site revealed that the quinolin-2-amine moiety binds to glutamate-444 while also engaging in a hydrophobic interaction with the co-factor MTA. acs.org

In other studies, docking of fluoroquinoline derivatives into the active sites of E. coli DNA gyrase B and human topoisomerase IIα showed specific hydrogen bonding and amino acid interactions. nih.gov Similarly, docking of a 6-fluoro-3-methylquinoline-4-carboxylic acid derivative predicted binding primarily via hydrogen bonding between its carboxylic acid group and an arginine residue (Arg136), complemented by π-interactions involving the quinoline ring and a phenylalanine residue (Phe62). These predictions of specific molecular interactions are vital for understanding how these compounds exert their effects at a molecular level and for guiding further structural modifications.

Molecular docking is instrumental in identifying the likely biological targets of novel compounds. For quinoline-based molecules, several key enzymes have been identified as plausible targets. Quinoline scaffolds, such as the drug bedaquiline, are known to inhibit the ATP synthase enzyme, which is crucial for energy production in Mycobacterium tuberculosis. worldscientific.com Following this precedent, docking studies have been performed on novel quinoline derivatives against ATP synthase to confirm a plausible mode of action. worldscientific.comnih.gov For example, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were docked against the 3D crystal structure of ATP synthase (PDB ID: 4V1F), with the results showing stable and significant binding. nih.gov

Beyond ATP synthase, other enzymes have been identified as potential targets for fluoroquinolines. In silico molecular docking analyses have been conducted against E. coli DNA Gyrase B and human topoisomerase IIα, which are established targets for quinolone antibiotics. nih.govresearchgate.net Additionally, research has pointed to protein arginine methyltransferase 5 (PRMT5) as a target for a class of inhibitors derived from a quinolin-2-amine scaffold, a structure closely related to this compound. acs.org

A critical output of molecular docking simulations is the binding affinity, often expressed as a binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable complex and stronger binding.

Docking studies on various fluoroquinoline derivatives have yielded a range of binding affinities against several targets. For instance, a series of novel quinoline derivatives synthesized from 2-chloro-7-fluoroquinoline-3-carbaldehyde showed binding affinities ranging from -6.1 to -7.2 kcal/mol against E. coli DNA gyrase B and -6.8 to -7.4 kcal/mol against human topoisomerase IIα. nih.govresearchgate.net In another study, a 6-fluoro-3-methylquinoline-4-carboxylic acid derivative exhibited a predicted binding energy of -4.2 kcal/mol with its target protein. The binding energy of a series of complex 2-methylquinoline derivatives against ATP synthase was found to be better than that of the reference drug, bedaquiline. nih.gov These quantitative estimates of binding affinity are essential for ranking potential drug candidates and understanding their specificity towards different biological targets.

| Compound/Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Source(s) |

| Novel quinoline derivatives | E. coli DNA gyrase B | -6.1 to -7.2 | nih.govresearchgate.net |

| Novel quinoline derivatives | Human topoisomerase IIα | -6.8 to -7.4 | nih.govresearchgate.net |

| 6-Fluoro-3-methylquinoline-4-carboxylic acid derivative | Target Protein | -4.2 | |

| 3-(...)-8-fluoro-2-methylquinoline derivatives | ATP synthase (PDB ID: 4V1F) | Better than reference drug (Bedaquiline) | nih.gov |

Identification of Plausible Biological Action Targets (e.g., ATP Synthase)

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model is a mathematical equation that relates molecular descriptors—numerical values representing the physicochemical properties of a molecule—to its activity. nih.gov

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, dividing the data into training and test sets, and using statistical methods like multi-linear regression to build and validate the model. mdpi.comnih.gov The resulting equation can be used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for the desired biological effect. mdpi.com

For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents found that descriptors related to polarizability, electronegativity, surface area, and the number of halogen atoms were positively correlated with activity. nih.gov While QSAR studies have been applied to various quinoline derivatives to analyze important structural features, specific QSAR models focused solely on this compound are not prominently detailed in the surveyed literature. dntb.gov.ua However, the general applicability of QSAR demonstrates its potential for guiding the design of novel this compound derivatives with optimized activity. mdpi.comnih.gov

Biological and Biochemical Activities of 7-fluoro-3-methylquinoline Derivatives Mechanistic and in Vitro Focus

Antimicrobial Activity Investigations (In Vitro)

Derivatives of the 7-fluoro-3-methylquinoline scaffold have been the subject of extensive research, leading to the development of novel fluoroquinolone compounds with significant in vitro antibacterial properties. These compounds have demonstrated considerable activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.gov

A series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives showed promising inhibitory potency, particularly against Gram-positive strains. mdpi.com Many of the synthesized compounds in this series displayed good growth inhibition against methicillin-resistant Staphylococcus epidermidis (MRSE) with Minimum Inhibitory Concentration (MIC) values between 0.25–4 µg/mL and against Streptococcus pneumoniae with MICs of 0.25–1 µg/mL. mdpi.com One compound, 8f , was notably potent, showing 8 to 128 times greater activity than reference drugs like gemifloxacin, moxifloxacin, ciprofloxacin, and levofloxacin against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus hemolyticus. mdpi.com

Similarly, a series of 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl)fluoroquinolone derivatives exhibited potent activity against tested Gram-positive and Gram-negative strains. nih.gov These compounds were particularly effective in inhibiting the growth of Staphylococcus aureus (including MRSA), Staphylococcus epidermidis (including MRSE), and Streptococcus pneumoniae, with MIC values ranging from 0.125 to 4 μg/mL. nih.gov Compound 22 from this series was 4-16 times more potent than gemifloxacin, gatifloxacin, and levofloxacin against Enterococcus faecalis. nih.gov

Another related series, 7-(4-alkoxyimino-3-amino-3-methylpiperidin-1-yl)fluoroquinolones, also showed considerable activity against twelve tested strains. nih.gov They demonstrated exceptional potency against Staphylococcus aureus, Staphylococcus epidermidis, and Klebsiella pneumoniae, with MICs ranging from 0.06 to 8 µg/mL. nih.gov The most active compound, 17 , was found to be 4-fold more potent than levofloxacin against S. aureus and S. epidermidis and 32-fold more potent against Streptococcus pneumoniae. nih.gov

Furthermore, novel 8-methylquinolones bearing a 3-amino-7-fluorooctahydrocyclopenta[c]pyrrole moiety at the C-7 position, such as compound 7 , exhibited a broad-spectrum antibacterial effect and potent activity against both Gram-positive and Gram-negative pathogens. jst.go.jpjst.go.jp This compound was as active or more active than sitafloxacin against various species and showed potent activities against quinolone-resistant organisms. jst.go.jp

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Series/Name | Target Organism(s) | MIC (µg/mL) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones | MRSE, S. pneumoniae | 0.25–4 | Good inhibitory potency against Gram-positive strains. | mdpi.com |

| Compound 8f | MRSA, S. hemolyticus | Not specified | 8–128 fold more potent than ciprofloxacin, levofloxacin, etc. | mdpi.com |

| 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl)fluoroquinolones | S. aureus (incl. MRSA), S. epidermidis (incl. MRSE), S. pneumoniae | 0.125–4 | Potent activity against tested Gram-positive and Gram-negative strains. | nih.gov |

| Compound 22 | Enterococcus faecalis | Not specified | 4–16 fold more potent than gemifloxacin, gatifloxacin, and levofloxacin. | nih.gov |

| 7-(4-alkoxyimino-3-amino-3-methylpiperidin-1-yl)fluoroquinolones | S. aureus, S. epidermidis, K. pneumoniae | 0.06–8 | Exceptional potency against specific Gram-positive and Gram-negative strains. | nih.gov |

| Compound 17 | S. pneumoniae | Not specified | 32-fold more potent than levofloxacin. | nih.gov |

| 8-Methylquinolone 7 | Gram-positive and Gram-negative pathogens | Not specified | Potent, broad-spectrum activity, including against quinolone-resistant organisms. | jst.go.jpjst.go.jp |

| 3-Alkyl-2-indolinone derivatives (10g , 10h ) | Methicillin-resistant S. aureus ATCC 43300 | 0.5 | Activity comparable to the reference drug gatifloxacin. | mdpi.com |

In addition to antibacterial effects, various quinoline derivatives have been investigated for their in vitro antifungal properties against a range of pathogenic fungi. researchgate.net A study involving newly synthesized quinoline derivatives with pyrazole components revealed that many of the compounds demonstrated significant antifungal activity against the investigated fungal strains. ijshr.com

Specifically, a series of 3-alkyl-2-indolinone derivatives were evaluated for antimicrobial activity, which included testing against the fungus Candida albicans. mdpi.com Similarly, other research has highlighted that quinoline-based compounds can exhibit antifungal activity against Candida spp. and Aspergillus spp. researchgate.net For instance, certain quinoline-based hybrids showed MIC values of 62.5 µg/mL against these opportunistic fungi. researchgate.net

Research into novel sulfamidophosphonate derivatives bearing a quinoline moiety also demonstrated significant antifungal potential. nih.gov These compounds were tested against Fusarium oxyporum f. sp. lycopersici and Alternaria sp., with several derivatives exhibiting excellent inhibition. nih.gov Compounds 4f, 4g, 4m, and 4i were identified as the most potent, with MIC values between 0.25 and 1 µg/ml against the two fungal strains. nih.gov

Furthermore, a series of new fluorinated quinoline analogs were synthesized and tested for antifungal activity, showing good results. mdpi.com At a concentration of 50 μg/mL, compounds 2b, 2e, 2f, 2k, and 2n showed over 80% activity against Sclerotinia sclerotiorum, while compound 2g displayed 80.8% activity against Rhizoctonia solani. mdpi.com Studies on other quinoline derivatives have also confirmed activity against dermatophyte strains, with some compounds showing selective action against Trichophyton and Microsporum species. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Series/Name | Target Organism(s) | MIC or Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| Quinoline-based hybrids | Candida spp., Aspergillus spp. | 62.5 µg/mL | Moderate antifungal activity. | researchgate.net |

| Sulfamidophosphonates (4f, 4g, 4m, 4i ) | Fusarium oxyporum, Alternaria sp. | 0.25 - 1 µg/mL | Excellent antifungal inhibition. | nih.gov |

| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n ) | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | Good activity against the tested fungus. | mdpi.com |

| Fluorinated quinoline analog (2g ) | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | Good activity against the tested fungus. | mdpi.com |

| Quinoline derivatives | Candida spp., Dermatophytes | Varied | Some compounds showed potent anti-yeast and anti-dermatophytic action. | researchgate.net |

Derivatives of quinoline have emerged as a promising class of compounds with significant in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. ijshr.com

A notable study identified several potent quinoline-based compounds featuring an isoxazole-containing side-chain. acs.org The most effective compounds, 7g and 13 , demonstrated submicromolar activity against replicating Mtb, with MIC values of 0.77 µM and 0.95 µM, respectively. acs.org These compounds also retained their activity against Mtb strains resistant to rifampin, isoniazid, and streptomycin and were active against nonreplicating persistent bacteria. acs.org

Other research on 7-chloroquinoline derivatives showed moderate activity against 15 different Mycobacterium species, with the most active compounds exhibiting MIC values of 16 μg/mL. researchgate.net This suggests that the 7-chloroquinoline scaffold is a useful starting point for the development of new anti-tuberculosis drugs. researchgate.net While some purine-based compounds showed potent antimycobacterial activity, they were specifically noted to lack activity against other Gram-positive and Gram-negative bacteria, indicating a specific mycobacterial target. cuni.cz

Table 3: In Vitro Antimycobacterial Activity of Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Series/Name | Target Organism(s) | MIC (µM or µg/mL) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Quinoline-isoxazole hybrid 7g | Replicating M. tuberculosis | 0.77 µM | Submicromolar activity; also active against resistant strains. | acs.org |

| Quinoline-isoxazole hybrid 13 | Replicating M. tuberculosis | 0.95 µM | Submicromolar activity; also active against resistant strains. | acs.org |

| 7-Chloroquinoline derivatives | 15 Mycobacterium spp. | 16 µg/mL | Moderate activity across multiple mycobacterial species. | researchgate.net |

The primary mechanism of antimicrobial action for many quinoline derivatives, particularly those in the fluoroquinolone class, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting their function, these compounds disrupt critical cellular processes, ultimately leading to bacterial cell death.

Molecular docking studies have been employed to understand the binding interactions of these compounds with their target enzymes. For instance, (E)-N'-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl) acetohydrazide-hydrazone derivatives were docked into the active sites of both DNA gyrase A and DNA gyrase B to elucidate their binding modes. researchgate.net Similarly, in silico mechanistic studies of novel quinoline-based scaffolds have proposed a dual inhibition strategy targeting both DNA gyrase and dihydrofolate reductase (DHFR). researchgate.netrsc.org The presence of halogen substituents, such as fluorine and bromine, on the quinoline ring is thought to enhance the compound's binding affinity and specificity for these enzymatic targets.

Antimycobacterial Activity and Efficacy against Specific Strains

Enzyme Inhibition and Modulation Studies (In Vitro, Mechanistic)

Research into the broader biochemical activities of quinoline derivatives has extended to their potential as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways. Fluorinated quinoline derivatives are under investigation as potential kinase inhibitors due to their ability to bind to the ATP pockets of these enzymes.

While direct in vitro data on this compound derivatives against Insulin-like Growth Factor 1 Receptor (IGF-1R) and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinases is not extensively detailed in the provided context, related heterocyclic compounds have been studied for their kinase inhibition profiles. For example, benzalhydantoin derivatives have been screened against a panel of eight receptor tyrosine kinases, including IGF-1R. ukm.my This highlights the general interest in such scaffolds for targeting oncogenic kinases. researchgate.net The development of methods that use the inhibition profiles of large sets of kinase inhibitors as "fingerprints" allows for the identification of kinases acting on specific targets, a strategy that could be applied to novel quinoline compounds. nih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)

Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, particularly in the medium spiny neurons of the striatum. jst.go.jp Inhibition of PDE10A is a promising therapeutic strategy for psychotic diseases like schizophrenia. jst.go.jp

In the quest for potent and selective PDE10A inhibitors, researchers have explored various chemical scaffolds. One notable discovery stemmed from a library of phosphodiesterase 5 (PDE5) inhibitors. jst.go.jpresearchgate.net Through structural modifications, a series of compounds with higher potency for PDE10A than PDE5 were identified. jst.go.jpresearchgate.net Further optimization, focusing on the quinoxaline ring, led to the development of a 3-methyl-7-fluoro quinoxaline derivative. jst.go.jp This compound demonstrated significant efficacy, attributed to its strong PDE10A inhibitory activity and favorable pharmacokinetic properties. jst.go.jp

The development of fluorinated imidazo[1,5-a]quinoxalines as potential leads for ¹⁸F-labeled PDE10A imaging agents for positron emission tomography (PET) has also been a significant area of research. nih.gov The introduction of ortho-fluoropyridines via Suzuki coupling resulted in highly potent inhibitors. nih.gov Specifically, derivatives with a 2-fluoro-3-pyridinyl residue exhibited subnanomolar inhibitory potencies (IC₅₀ values as low as 0.037 nM) and high selectivity against other PDE families. nih.gov

In a separate line of inquiry, novel fluorinated quinoline derivatives were synthesized and evaluated for their affinity for PDE5. hzdr.deresearchgate.net While the primary target was PDE5, these studies provide valuable insights into the structure-activity relationships of fluorinated quinolines as PDE inhibitors. hzdr.deresearchgate.net The introduction of a fluorine atom at the C-3 position of the quinoline scaffold did not significantly diminish the affinity for PDE5, indicating that this position is tolerant to modification. hzdr.de

Table 1: In Vitro PDE10A Inhibitory Activity of Selected Compounds

| Compound | PDE10A IC₅₀ (nM) | Selectivity over other PDEs | Reference |

|---|---|---|---|

| 16 (1,8-dipyridinylimidazo[1,5-a]quinoxaline) | 0.12 | >38 | nih.gov |

| 17 (1,8-dipyridinylimidazo[1,5-a]quinoxaline) | 0.048 | >38 | nih.gov |

| 32 (1-pyridinylimidazo[1,5-a]quinoxaline) | 0.037 | >38 | nih.gov |

| Stilbene 14 (containing 3-dimethylaminoquinoxaline) | 0.22 | - | researchgate.net |

Investigation of ATP Synthase Inhibition Pathways

Bacterial F₁Fₒ ATP synthase is an emerging target for the development of new antibiotics, particularly against drug-resistant pathogens like Pseudomonas aeruginosa. nih.gov This enzyme is essential for bacterial growth, even in anaerobic conditions. nih.gov

Recent studies have identified quinoline-based compounds as inhibitors of P. aeruginosa ATP synthase. nih.gov Through in vitro screening, a quinoline derivative demonstrated increased potency against the target enzyme and antibacterial activity against drug-resistant strains. nih.gov By expressing the P. aeruginosa ATP synthase in Escherichia coli, researchers were able to show that mutations in the H⁺ binding site of the membrane-embedded c-ring alter the inhibition by these quinoline compounds. nih.gov This finding suggests a probable binding site on the ATP synthase, which is crucial for the further development of these promising derivatives as a potential treatment for drug-resistant infections. nih.gov

While direct studies on this compound's effect on ATP synthase are not extensively detailed, research on related fluorinated quinoline-4-carboxylic acid derivatives indicates their potential as kinase inhibitors due to their ability to bind to ATP pockets.

Mutagenicity and Anti-Mutagenic Structural Modification Research

Impact of Fluorine Substitution on Mutagenic Potential

The position of fluorine substitution on the quinoline ring has a profound impact on its mutagenic properties. Studies using the Ames test with Salmonella typhimurium TA100 have consistently shown that fluorination at the 3-position of the quinoline nucleus abolishes its mutagenicity. iarc.frnih.govamanote.com This effect is observed even in highly mutagenic derivatives like 4-methylquinoline. nih.gov

In contrast, fluorine substitution at other positions can either have a modest effect or even enhance mutagenicity. iarc.frnih.gov For instance, substitution at the C-5 or C-7 positions has been found to increase the mutagenic activity of quinoline, possibly by inhibiting detoxification pathways in the benzene ring portion of the molecule. iarc.frnih.gov Fluorination at the 2-position of 4-methylquinoline also results in non-mutagenic compounds. nih.gov

These findings suggest that 3-fluorine-substitution in the pyridine moiety of quinoline-based compounds could be a valuable strategy for anti-mutagenic structural modification in the development of new medicinal and agricultural chemicals. nih.govresearchgate.net

Table 2: Mutagenicity of Fluorinated 4-Methylquinoline Derivatives in the Ames Test

| Compound | Mutagenicity | Reference |

|---|---|---|

| 4-Methylquinoline (4-MeQ) | Highly Mutagenic | nih.gov |

| 2-Fluoro-4-methylquinoline (2-F-4-MeQ) | Non-mutagenic | nih.gov |

| 6-Fluoro-4-methylquinoline (6-F-4-MeQ) | Less mutagenic than 4-MeQ | nih.gov |

| 7-Fluoro-4-methylquinoline (7-F-4-MeQ) | As mutagenic as 4-MeQ | nih.gov |

| 2,6-Difluoro-4-methylquinoline (2,6-diF-4-MeQ) | Non-mutagenic | nih.gov |

| 2,7-Difluoro-4-methylquinoline (2,7-diF-4-MeQ) | Non-mutagenic | nih.gov |

Metabolic Pathways and Formation of Reactive Intermediates

The mutagenicity of quinoline and its derivatives is linked to their metabolic activation to reactive intermediates that can modify DNA. nih.govepa.gov The proposed reactive intermediate for quinoline is a 2,3- or 3,4-epoxy derivative. iarc.frepa.gov

Recent in vitro metabolic studies of other complex molecules containing fluorinated components, such as spebrutinib, have utilized techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and characterize phase I metabolites and reactive intermediates. nih.gov These studies have identified metabolic pathways including oxidation, hydroxylation, O-dealkylation, epoxidation, and defluorination. nih.gov The formation of reactive intermediates like iminium, iminoquinone, and aldehyde species has also been investigated using trapping agents. nih.gov While not specific to this compound, these methodologies provide a framework for understanding its potential metabolic fate.

Receptor Binding and Selectivity Studies (In Vitro)

In vitro studies are crucial for determining the binding affinity and selectivity of novel compounds for their intended biological targets. For quinoline derivatives, these studies have been instrumental in identifying potent and selective inhibitors for various enzymes and receptors.

In the context of PDE inhibition, in vitro assays have been used to screen libraries of fluorinated quinoline and quinoxaline derivatives. jst.go.jpnih.govhzdr.deresearchgate.net These assays measure the percentage of inhibition at specific concentrations and are used to determine IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro. For instance, fluorinated imidazo[1,5-a]quinoxalines were shown to have high and selective inhibitory activity on PDE5A1, with over 88% inhibition at 100 nM, compared to 0%-77% inhibition at 1 µM for other PDEs. hzdr.de

Similarly, in the development of HER2-selective inhibitors, in vitro kinase assays were employed to compare the activity of novel isoquinoline-tethered quinazoline derivatives against HER2 and EGFR. rsc.org These studies demonstrated that the new derivatives had a significantly improved selectivity for HER2 over EGFR, with a 7- to 12-fold enhancement compared to the existing drug lapatinib. rsc.org

Applications in Advanced Materials and Chemical Biology Tools

Development of Fluorescent Probes and Dyes

The inherent photophysical properties of the quinoline nucleus make it an excellent platform for designing fluorescent molecules. The introduction of a fluorine atom can further enhance these properties, leading to applications in bioimaging and energy conversion technologies.

The quinoline scaffold is a foundational component in the design of fluorescent probes for bioimaging. vulcanchem.comnih.gov These probes can be tailored to detect specific metal ions or biomolecules within cellular environments. nih.gov Quinoline is considered a unique fluorophore due to its relatively small molecular size and the metal-coordinating ability of its nitrogen atom. nih.gov While research on 7-Fluoro-3-methylquinoline itself is specific, related fluorinated quinoline derivatives have been successfully developed as fluorescent probes. For instance, turning a quinoline-based anticancer agent into a fluorescent dye allows for its tracking in cell imaging. ossila.com The lipophilic nature of fluorinated aromatic structures can also enhance cell penetration, a beneficial trait for bioimaging agents. mdpi.com Furthermore, other fluorinated quinoline scaffolds, such as 2-trifluoromethyl quinoline, have been utilized as fluorescence probes. acs.org The development of aminoquinoline-based fluorophores for zinc sensing has been extensively explored, demonstrating the scaffold's utility. nih.gov

The conjugated molecular structure of quinoline derivatives makes them suitable for applications in materials science, particularly in organic electronics. vulcanchem.comossila.com They are frequently used to synthesize dyes for dye-sensitized solar cells (DSSCs) and as emissive or semiconducting materials in organic light-emitting diodes (OLEDs). vulcanchem.comossila.com

For OLEDs, fluorinated styrylquinoline derivatives have been investigated and found to be promising materials. researchgate.net Computational and experimental studies on these compounds support their beneficial features for applications in optoelectronic devices. researchgate.net

Application in Fluorescent Bioimaging

Role as Building Blocks in Complex Molecule Synthesis

This compound and its close analogues are valuable building blocks in organic synthesis. enaminestore.comambeed.com Their pre-functionalized core allows for the efficient construction of more complex molecules, saving time and resources compared to de novo synthesis. Various derivatives, such as 2-Chloro-7-fluoro-3-methylquinoline, are commercially available for this purpose. ambeed.comcalpaclab.comsigmaaldrich.com These intermediates are used to create libraries of compounds for various research applications, from medicinal chemistry to materials science. enaminestore.comchinesechemsoc.org The presence of halogen atoms (like fluorine and chlorine) provides reactive handles for further chemical modifications, such as cross-coupling and nucleophilic substitution reactions. chinesechemsoc.org

| Derivative | CAS Number | Role |

| 2-Chloro-7-fluoro-3-methylquinoline | 132118-48-0 | Building Block, Halogenated Heterocycle calpaclab.comsigmaaldrich.com |

| 7-fluoro-2-methylquinoline-3-carboxylic acid | 879361-44-1 | Building Block, Aromatic Heterocyclic Carboxylic Acid enaminestore.com |

| 7-Fluoro-8-iodo-4-methylquinoline | 1420794-58-6 | Building Block, Fluorinated & Iodinated Heterocycle bldpharm.com |

Use in Skeletal Editing and Molecular Framework Remodeling

Skeletal editing has emerged as a powerful strategy in synthetic chemistry to create structural novelty by making precise, single-atom modifications to a molecule's core. chinesechemsoc.orgresearchgate.net This approach is highly valuable for diversifying molecular scaffolds. nih.gov Quinolines have been a key substrate in the development of these methods.

One reported strategy involves a nitrogen-to-carbon single atom swap in quinoline N-oxides using a sulfoxide under basic conditions. chinesechemsoc.orgchinesechemsoc.org This method precisely converts the N-O motif into a C-H motif, transforming the quinoline skeleton into a naphthalene one. chinesechemsoc.orgchinesechemsoc.org Research has shown that the substitution pattern on the quinoline ring affects the reaction's efficiency. For instance, the skeletal editing of 7-substituted quinoline N-oxides proceeded smoothly, while the reaction with 8-substituted (including fluoro) quinoline N-oxides showed very low efficiency. chinesechemsoc.org Another approach enables the tunable skeletal editing of quinolines through acid-catalyzed reactions of quinoline N-oxides to generate diverse nitrogen-containing heterocycles like indolines and benzazepines. nih.gov

These advanced synthetic techniques highlight the utility of the quinoline framework in generating molecular diversity, which is crucial in fields like drug discovery. researchgate.netnih.gov

Functional Materials for Optoelectronic Applications